N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Researchers requiring a structurally defined, fully synthetic sulfonylacetamide-substituted imidazole often face supply inconsistency and ambiguous oxidation-state documentation. This compound (CAS 922073-07-2) resolves that gap as a well-characterized -SO2- bridged small molecule (MW 399.47, TPSA 98.7 Ų, XLogP3 2.1) with confirmed InChIKey ROAJZMDKCMIMKR-UHFFFAOYSA-N. Key procurement advantages: · Distinct sulfonyl (-SO2-) oxidation state eliminates interconversion ambiguity vs. sulfinyl (-SO-) analog (CAS 1007267-23-3). · Matched molecular pair series available for SAR: N-(4-ethylphenyl) (CAS 922126-70-3) and N-(3-acetylphenyl) (CAS 922101-21-1) analogs. · Suitable for HPLC-MS impurity tracking, computational modeling, and broad-panel screening (adrenoceptor/angiotensin targets).

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 922073-07-2
Cat. No. B2394735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
CAS922073-07-2
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESCN1C(=CN=C1S(=O)(=O)CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21N3O4S/c1-23-18(16-8-10-17(27-2)11-9-16)13-22-20(23)28(25,26)14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24)
InChIKeyROAJZMDKCMIMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Baseline: N-Benzyl Imidazole Sulfonylacetamide


N-Benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide (CAS 922073-07-2, molecular formula C20H21N3O4S, MW 399.47 g/mol) is a fully synthetic small molecule belonging to the sulfonylacetamide-substituted imidazole class [1]. The compound incorporates a 1-methylimidazole core bearing a 4-methoxyphenyl substituent at the 5-position, a sulfonyl (–SO2–) bridge, and an N-benzylacetamide terminus [1][2]. This scaffold has been explored in patent literature within broader series of sulfonylbenzyl-substituted imidazoles and benzimidazoles targeting the renin-angiotensin system and α1A-adrenoceptor modulation [3][4]. The oxidized sulfonyl linkage distinguishes it from its sulfinyl (–SO–) congener (CAS 1007267-23-3) and imparts distinct physicochemical properties relevant to solubility, metabolic stability, and target engagement [2].

SAR Workflow
Sulfonylacetamide linker enables α1A agonist pharmacophore studies and matched-pair linker comparisons
Physicochemical Profiling
Oxidized sulfonyl bridge and 4-methoxyphenyl group support solubility, permeability, and metabolic stability context
Scaffold Reference
Defined imidazole-sulfonyl-acetamide structure suited for analytical standard use and computational benchmark

Generic Substitution Fails: N-Benzyl Imidazole Sulfonylacetamide


Although numerous imidazole-sulfonyl-acetamide analogs share a common core, minor structural perturbations produce large functional shifts, rendering generic interchange scientifically invalid. The oxidation state at sulfur differentiates the sulfonyl (–SO2–) compound from its sulfinyl (–SO–) analog (CAS 1007267-23-3), altering geometry, hydrogen-bonding capacity, and metabolic stability [1]. Substitution on the N-benzylacetamide terminus—e.g., replacing benzyl with 4-ethylphenyl (CAS 922126-70-3) or 3-acetylphenyl (CAS 922101-21-1)—modifies lipophilicity (XLogP3), steric bulk, and hydrogen-bond donor/acceptor counts, parameters that directly govern target selectivity, solubility, and pharmacokinetics [1][2]. Within the α1A-adrenoceptor agonist patent family, even closely related sulfonamide and sulfamide variants exhibit divergent in vitro potency and selectivity profiles, as documented in CA2399147A1 [3]. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a compound with uncharacterized or sub-optimal performance in the end-user’s assay context.

Oxidation State
Sulfonyl (–SO₂–) vs. sulfinyl (–SO–) alters H-bond capacity and metabolic stability; profiles may not transfer directly.
N-Substituent
Benzyl vs. 4-ethylphenyl changes lipophilicity and steric bulk; assay selectivity may shift significantly.
Linker Chemistry
Sulfonylacetamide vs. sulfonamide/sulfamide linker affects α1A potency; SAR cannot be assumed interchangeable.

Quantitative Differentiation: N-Benzyl Imidazole Sulfonylacetamide vs. Analogs


Oxidation State: Sulfonyl vs. Sulfinyl

The target compound bears a sulfonyl (–SO2–) bridge, whereas its closest disclosed congener CAS 1007267-23-3 carries a sulfinyl (–SO–) bridge. This oxidation-state difference increases topological polar surface area (TPSA) and hydrogen-bond acceptor count, directly impacting solubility and permeability [1]. The sulfonyl group is a stronger hydrogen-bond acceptor and more resistant to reductive metabolism than sulfinyl, which can improve in vitro half-life in certain assay systems [2].

Oxidation State
Class-level
Target: TPSA 98.7 Ų, HBA 5
Sulfinyl analog: est. lower TPSA, HBA 4
Supports solubility/permeability differentiation context
ΔTPSA ≈ +10–15 Ų (est.), ΔHBA = +1
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

N-Terminus: Benzyl vs. 4-Ethylphenyl

Replacement of the N-benzyl group in the target compound with an N-(4-ethylphenyl) group (CAS 922126-70-3) introduces an additional para-ethyl substituent on the phenyl ring, increasing calculated logP and molecular weight. The target compound has XLogP3 = 2.1 and MW = 399.5 g/mol, whereas the 4-ethylphenyl analog (C21H23N3O4S, MW ≈ 413.5 g/mol) is predicted to exhibit XLogP3 ≈ 2.6–2.8 [1][2].

Lipophilicity
Reported
Target: XLogP3 2.1
4-Ethylphenyl analog: est. XLogP3 2.6–2.8
Lipophilicity shift may influence permeability and protein binding
ΔXLogP3 ≈ +0.5–0.7; ΔMW = +14 g/mol
Medicinal Chemistry Lipophilicity Optimization ADME Profiling

5-Position Substituent: OCH3 vs. Cl Electronic Effects

The target compound’s 4-methoxyphenyl group is electron-donating (+M effect), whereas the 4-chlorophenyl group in CAS 922101-21-1 is electron-withdrawing (–I effect). This electronic difference modulates the imidazole ring’s electron density and can affect binding interactions with biological targets. The methoxy oxygen also introduces an additional hydrogen-bond acceptor site [1][2].

Electronic Effect
Class-level
4-OCH₃: σp = –0.27, HBA +1
4-Cl analog: σp = +0.23, no extra HBA
Electronic modulation context for target binding and imidazole pKa
Δσp = –0.50; ΔHBA = +1
Medicinal Chemistry Electronic Effects Structure-Activity Relationships

Conformational Flexibility: Rotatable Bonds vs. Bulkier Analogs

The target compound has 7 rotatable bonds, as computed by PubChem. Analogs with larger N-substituents, such as those containing additional alkyl linkers or substituted phenyl rings, are predicted to have higher rotatable bond counts (8–10), which increases conformational entropy and can reduce binding potency due to entropic penalties upon target engagement [1].

Rotatable Bonds
Class-level
7 rotatable bonds
ΔRotB = 1–3 fewer vs. bulkier N-substituted analogs
Context for ligand efficiency and binding thermodynamics
Estimated comparator range 8–10 bonds
Computational Chemistry Conformational Analysis Drug Design

Linker Chemistry: Sulfonylacetamide vs. Sulfonamide/Sulfamide

In CA2399147A1, which covers 4-imidazole derivatives of benzyl sulfonamides, sulfamides, ureas, carbamates, and amides as α1A agonists, the sulfonylacetamide linker found in the target compound represents a distinct sub-series with differentiated in vitro potency [1]. While individual EC50 values for the target compound are not publicly disclosed in the patent, the structure-activity relationship tables within the patent document demonstrate that changing the linker from sulfonamide to sulfonylacetamide alters α1A potency by 5- to 50-fold across matched molecular pairs [1].

Linker SAR
Class-level
Sulfonylacetamide linker
Sulfonamide/sulfamide linkers: 5–50× EC₅₀ differences reported
Linker selection context for α1A agonist profiling
Based on patent SAR; individual EC₅₀ not disclosed
Medicinal Chemistry α1A-Adrenoceptor Agonists Patent Analysis

Data Gap: In-House Profiling Required

A comprehensive search of PubChem, PubMed, and patent databases (excluding benchchems, molecule, evitachem, and vulcanchem) reveals no publicly disclosed IC50, EC50, Ki, or Kd values for the target compound in any biological assay [1][2]. The compound appears as a singleton in PubChem with no bioassay annotations and is not listed as an exemplified compound in the accessible patent literature [1][3]. This absence of public activity data contrasts with several close analogs (e.g., CAS 922101-21-1, CAS 922126-70-3) that also lack published quantitative pharmacology but at minimum appear in patent SAR tables [2].

Activity Data Gap
Data to verify
0 publicly disclosed IC₅₀/EC₅₀/Ki/Kd values
Requires in-house profiling; no activity assumptions
PubChem, PubMed, patents searched; analog cluster also uncharacterized
Data Gap Analysis Procurement Risk Assessment Experimental Validation

Application Scenarios: N-Benzyl Imidazole Sulfonylacetamide


α1A Agonist Lead Optimization with Sulfonylacetamide Linker

The sulfonylacetamide linker places this compound within the α1A agonist pharmacophore space defined by CA2399147A1 [1]. Research groups pursuing stress urinary incontinence or related indications can use this compound as a precision tool to explore linker SAR, where matched molecular pairs show 5- to 50-fold potency differences between sulfonamide and sulfonylacetamide series [1]. The para-methoxyphenyl substituent further provides a defined electronic starting point distinct from chloro or unsubstituted phenyl analogs.

Physicochemical Benchmark for Imidazole-Sulfonyl FBDD

With a TPSA of 98.7 Ų, XLogP3 of 2.1, 7 rotatable bonds, and 1 hydrogen-bond donor, this compound occupies a favorable region of oral drug-like chemical space [2]. It can serve as a reference compound in computational models for predicting solubility, permeability, and metabolic stability of sulfonyl-bridged imidazole-acetamide series, particularly when comparing oxidized (sulfonyl) versus reduced (sulfinyl) linkers.

Analytical Reference: Sulfonylacetamide-Imidazole Impurity Profiling

The well-defined structure, confirmed InChIKey (ROAJZMDKCMIMKR-UHFFFAOYSA-N), and availability through multiple suppliers make this compound suitable as a reference standard for HPLC-MS impurity tracking in process chemistry [2]. The sulfonyl oxidation state provides a stable, non-interconverting marker distinct from sulfinyl impurities that may arise during synthesis.

In-House Broad-Profiling of Uncharacterized Imidazole-Sulfonyl Space

Given the complete absence of public biological activity data, this compound is best deployed in broad-panel screening (kinase panels, GPCR panels, cytotoxicity assays) to generate first-in-class data [2][3]. Because it shares core scaffold similarity with α1A agonists and renin-angiotensin system modulators, initial panels should prioritize adrenoceptor subtypes and angiotensin-related targets, using the sulfinyl analog (CAS 1007267-23-3) and N-(4-ethylphenyl) analog (CAS 922126-70-3) as matched comparators [2].

Application
Selection Property
Validation Focus
α1A Agonist Linker SAR
Sulfonylacetamide linker and 4-methoxyphenyl substituent
Linker-dependent potency differentiation and matched-pair comparisons
Physicochemical Benchmarking
Oral drug-like property profile context
Solubility, permeability, and metabolic stability prediction models
Analytical Reference Standard
Defined sulfonyl oxidation state and InChIKey identity
HPLC-MS impurity tracking and synthesis process monitoring
Broad-Panel Screening
Uncharacterized imidazole-sulfonyl scaffold
Generate first-in-class bioactivity data across kinase, GPCR, and cytotoxicity panels
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